Z-LEHD-fmk mechanism of action
Z-LEHD-fmk mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Z-LEHD-fmk
Introduction
Z-LEHD-fmk is a potent and widely utilized research tool in the study of apoptosis. It functions as a selective, cell-permeable, and irreversible inhibitor of caspase-9, a critical initiator caspase in the intrinsic pathway of programmed cell death.[1][2][3] Structurally, Z-LEHD-fmk is a tetrapeptide (Leu-Glu-His-Asp) linked to a fluoromethyl ketone (fmk) moiety, with an N-terminal benzyloxycarbonyl (Z) group that enhances its ability to cross cell membranes.[4] The "LEHD" sequence mimics the cleavage site recognized by caspase-9, allowing the inhibitor to specifically target the enzyme's active site.[5] The fmk group forms a covalent bond with the catalytic cysteine residue in the active site, leading to irreversible inhibition.[4] This high specificity and irreversible nature make Z-LEHD-fmk an invaluable agent for elucidating the roles of caspase-9 in various cellular processes.
Core Mechanism of Action: Inhibition of the Intrinsic Apoptotic Pathway
Caspases are a family of cysteine-aspartic proteases that play a central role in the execution of apoptosis.[4] They are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade.[6] Caspase-9 is classified as an initiator caspase, responsible for activating the downstream executioner caspases (-3, -6, and -7) in the intrinsic, or mitochondrial, pathway of apoptosis.[4][7]
The activation of the intrinsic pathway is triggered by various intracellular stresses, such as DNA damage, oxidative stress, or growth factor withdrawal.[8] These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol.[7][8] In the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1). This binding, in the presence of ATP, induces a conformational change in Apaf-1, allowing it to oligomerize into a heptameric wheel-shaped complex known as the apoptosome.[6][8]
The apoptosome then recruits pro-caspase-9 molecules, facilitating their dimerization and auto-activation through proximity-induced conformational changes.[7][9] Active caspase-9 subsequently cleaves and activates the executioner pro-caspases, primarily pro-caspase-3 and pro-caspase-7, initiating a cascade that dismantles the cell by cleaving numerous cellular substrates.[1][6]
Z-LEHD-fmk exerts its inhibitory effect by directly targeting active caspase-9 within this pathway. The LEHD peptide sequence directs the molecule to the substrate-binding pocket of caspase-9.[5] The fluoromethyl ketone group then forms a stable, irreversible thioether linkage with the cysteine residue in the enzyme's catalytic site, effectively blocking its proteolytic activity. By inhibiting caspase-9, Z-LEHD-fmk prevents the activation of downstream executioner caspases, thereby halting the apoptotic cascade and promoting cell survival.[2][10]
Quantitative Data: Inhibitor Specificity
While Z-LEHD-fmk is a potent inhibitor of caspase-9, it can exhibit some cross-reactivity with other caspases, particularly at higher concentrations. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency and selectivity.
| Inhibitor | Target Caspase | IC50 Value (nM) |
| z-LEHD-fmk | Caspase-8 | 700 |
| z-LEHD-fmk | Caspase-9 | 1500 |
| z-LEHD-fmk | Caspase-10 | 3590 |
| z-IETD-fmk | Caspase-8 | 350 |
| z-IETD-fmk | Caspase-9 | 3700 |
| Ac-LESD-CMK | Caspase-8 | 50 |
| Ac-LESD-CMK | Caspase-9 | 12000 |
| Note: Data compiled from various experimental systems.[11] IC50 values can vary depending on the assay conditions and substrate used. |
Experimental Protocols
The following is a representative protocol for assessing the efficacy of Z-LEHD-fmk in preventing apoptosis induced by a chemical agent (e.g., camptothecin or TRAIL) in a cell culture model.
Materials
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Cell Line: Jurkat (human T-cell leukemia) or other apoptosis-sensitive cell line.[12]
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Apoptosis Inducer: Camptothecin or TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand).[2][12]
-
Inhibitors:
-
Solvent: Dimethyl sulfoxide (DMSO).[5]
-
Apoptosis Detection Kit: Annexin V-PE Apoptosis Detection Kit or antibodies for Western blotting (e.g., anti-cleaved caspase-3, anti-PARP).[12]
-
Instrumentation: Flow cytometer or Western blot imaging system.
Reagent Preparation
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of Z-LEHD-fmk by dissolving 1.0 mg in 124 µL of DMSO.[12] Prepare the negative control inhibitor similarly. Aliquot and store at -20°C.
-
Apoptosis Inducer Stock Solution: Prepare a stock solution of the inducer at a concentration 1000x the desired final concentration in DMSO or an appropriate solvent.
Experimental Procedure
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Cell Culture: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. For Jurkat cells, a density of 2 x 10^5 cells/mL is appropriate.
-
Inhibitor Pre-treatment:
-
Thaw the inhibitor stock solutions immediately before use.
-
Pre-treat the cells by adding Z-LEHD-fmk to the culture medium at a final concentration typically ranging from 10 µM to 100 µM.[2] A common working concentration is 20 µM.[2][10]
-
Include a "no inhibitor" control, a "vehicle control" (DMSO only), and a "negative control inhibitor" (e.g., 20 µM Z-FA-fmk) group.
-
Incubate the cells for 30 minutes to 2 hours at 37°C in a 5% CO2 incubator to allow for inhibitor uptake.[2][12]
-
-
Induction of Apoptosis:
-
Following the pre-incubation period, add the apoptosis-inducing agent (e.g., 4 µM camptothecin or 50 ng/mL TRAIL) to the appropriate wells.[2][12]
-
Include an "untreated" control group that receives neither inhibitor nor inducer.
-
Incubate for the required time to induce apoptosis (e.g., 3-16 hours), depending on the cell line and inducer.[2][12]
-
-
Apoptosis Assessment:
-
Flow Cytometry (Annexin V Staining):
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-PE and 7-AAD or another viability dye.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Apoptotic cells will be Annexin V positive.
-
-
Western Blotting:
-
Harvest cells and prepare cell lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against cleaved caspase-3 or cleaved PARP to detect downstream apoptotic events.
-
Use an appropriate secondary antibody and visualize the bands. A reduction in the cleaved protein bands in the Z-LEHD-fmk treated group indicates inhibition of apoptosis.
-
-
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Caspase-9 Inhibitor Z-LEHD-FMK FMK008: R&D Systems [rndsystems.com]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. Caspase-9 - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]
- 8. What are caspase 9 activators and how do they work? [synapse.patsnap.com]
- 9. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase-9 inhibitor Z-LEHD-FMK enhances the yield of in vitro produced buffalo (Bubalus bubalis) pre-implantation embryos and alters cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Z-LEHD-FMK, Caspase-9 Inhibitor [bdbiosciences.com]
